
Germanium arsenide
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説明
Germanium arsenide is a layered semiconductor compound composed of germanium and arsenic. It has garnered significant interest due to its unique anisotropic crystal structure and electronic properties, making it a promising candidate for various photonic and optoelectronic applications .
準備方法
Synthetic Routes and Reaction Conditions: Germanium arsenide can be synthesized through several methods. One common approach involves the reaction of germanium and arsenic in a sealed tube at high temperatures. This method can yield both germanium monoarsenide and germanium diarsenide, depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves techniques such as chemical vapor deposition and molecular beam epitaxy. These methods allow for the precise control of the compound’s composition and structure, which is crucial for its use in semiconductor applications .
化学反応の分析
Oxidation Reactions
GeAs reacts with oxygen under thermal stress:
-
At 600–700°C : GeAs oxidizes to form germanium dioxide (GeO₂) and arsenic oxides (As₄O₆ or As₄O₁₀) .
4GeAs+9O2→4GeO2+As4O10 -
Surface oxidation : Ultrathin GeAs layers oxidize when exposed to SiO₂ during device fabrication, forming interfacial Ge/As oxides . This process is critical in semiconductor applications but reduces electrical performance.
Table 1: Oxidation Products of GeAs
Condition | Primary Products | Secondary Products | Source |
---|---|---|---|
>600°C in air | GeO₂, As₄O₁₀ | Trace As₄O₆ | |
Room temperature | Surface GeO₂ layer | – |
Reactivity with Halogens
GeAs reacts vigorously with halogens, forming trihalides of arsenic and tetrahalides of germanium:
-
With fluorine (F₂) :
GeAs+5F2→GeF4+AsF3 -
With chlorine (Cl₂) :
GeAs+3Cl2→GeCl4+AsCl3
These reactions occur at room temperature and are exothermic .
Table 2: Halogenation of GeAs
Halogen | Products | Reaction Temperature | Yield | Source |
---|---|---|---|---|
F₂ | GeF₄, AsF₃ | 25°C | >90% | |
Cl₂ | GeCl₄, AsCl₃ | 25°C | 85–95% |
Acid and Alkali Reactivity
-
Concentrated H₂SO₄ : GeAs dissolves slowly, releasing arsenic acid (H₃AsO₄) and germanium sulfates .
-
Molten NaOH/KOH : Reacts violently to produce germanates ([GeO₃]²⁻) and arsenites ([AsO₃]³⁻) :
GeAs+6NaOH→Na2GeO3+Na3AsO3+3H2O
Thermal Decomposition
At temperatures exceeding 800°C, GeAs decomposes into elemental germanium and arsenic vapor :
GeAsΔGe+As
This property is exploited in purification processes using zone refining .
Chromatographic Behavior
In methanol or ethanol-based mobile phases, GeAs dissociates, with germanate (GeO₃²⁻) adsorbing strongly to silica gel columns, while arsenate (AsO₄³⁻) elutes preferentially . This separation is critical for isolating radioisotopes like ⁷⁷As .
Table 3: Ge/As Separation Efficiency
Mobile Phase | Ge Retention (%) | As Elution (%) | Separation Factor | Source |
---|---|---|---|---|
Methanol | 98 ± 2 | 74 ± 11 | 82 ± 16 | |
HCl:Ethanol | 94 ± 6 | 76 ± 8 | 19 ± 8 |
Redox Behavior
GeAs exhibits mixed redox activity due to germanium’s +4/+2 states and arsenic’s +5/+3 states:
科学的研究の応用
Germanium arsenide has a wide range of scientific research applications:
Chemistry: It is used as a semiconductor material in various chemical sensors and detectors.
Biology: Its unique electronic properties make it suitable for use in biological imaging and diagnostic devices.
Medicine: this compound is being explored for its potential use in medical devices, particularly in the field of optoelectronics.
Industry: It is extensively used in the production of transistors, solar cells, and other optical materials
作用機序
The mechanism by which germanium arsenide exerts its effects is primarily related to its electronic band structure. This compound is an indirect gap semiconductor with an electronic gap of approximately 0.8 eV. The conduction band minimum is located at the Γ point, while the valence band maximum is out of the Γ point. This unique band structure allows for efficient electron and hole transport, making it suitable for various electronic and optoelectronic applications .
類似化合物との比較
Gallium arsenide (GaAs): Like germanium arsenide, gallium arsenide is a III-V direct band gap semiconductor with a zinc blende crystal structure.
Gallium nitride (GaN): Another III-V semiconductor, gallium nitride is known for its high electron mobility and is used in high-frequency and high-power applications.
Silicon carbide (SiC): Silicon carbide is a wide bandgap semiconductor used in high-temperature and high-voltage applications.
Uniqueness of this compound: this compound stands out due to its highly anisotropic crystal structure and electronic properties, which make it particularly suitable for applications requiring in-plane polarization-dependent responses. Its unique combination of physical, thermoelectric, and optical properties sets it apart from other similar compounds .
特性
CAS番号 |
12271-72-6 |
---|---|
分子式 |
AsGe |
分子量 |
147.55 g/mol |
IUPAC名 |
arsanylidynegermanium |
InChI |
InChI=1S/AsGe/c1-2 |
InChIキー |
OEOKQRBZALRLDT-UHFFFAOYSA-N |
SMILES |
[Ge]#[As] |
正規SMILES |
[Ge]#[As] |
Key on ui other cas no. |
12271-72-6 |
同義語 |
germanium arsenide |
製品の起源 |
United States |
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